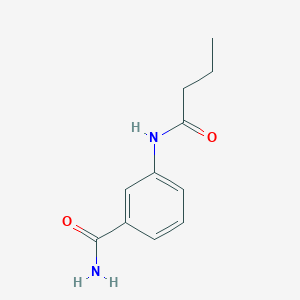
3-(butanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butanoylamino)benzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, where the amine group is substituted with a butyrylamino group. This compound has been studied for its potential biological activities, including its role in inhibiting botulinum toxin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(butanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(butanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential to inhibit botulinum toxin, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential use in treating botulism and other toxin-related conditions.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(butanoylamino)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of botulinum toxin by binding to the toxin and preventing its interaction with neuronal receptors. This inhibition is crucial in preventing the neurotoxic effects of botulinum toxin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzamide: Another derivative of benzamide with an amino group.
3-(N-Butanoylamino)benzamide: Similar structure but with a different acyl group.
3-(N-Acetylamino)benzamide: Contains an acetyl group instead of a butyryl group
Uniqueness
3-(butanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit botulinum toxin. This makes it a valuable compound for therapeutic research and potential medical applications .
Eigenschaften
CAS-Nummer |
137084-98-1 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
InChI-Schlüssel |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Key on ui other cas no. |
137084-98-1 |
Synonyme |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















